molecular formula C11H12O3 B1296578 2-(1,3-Dioxolan-2-yl)-1-phenylethanone CAS No. 55337-55-8

2-(1,3-Dioxolan-2-yl)-1-phenylethanone

Cat. No. B1296578
CAS RN: 55337-55-8
M. Wt: 192.21 g/mol
InChI Key: ILOSDCLCONAJQX-UHFFFAOYSA-N
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Description

Dioxolane is a type of organic compound which is a heterocyclic ether. It is used as a solvent and in the preparation of other compounds . The compound you mentioned seems to be a derivative of dioxolane, with a phenylethanone group attached to it.


Synthesis Analysis

The synthesis of dioxolane derivatives often involves the reaction of 1,2-ethanediol (ethylene glycol) with an aldehyde or ketone in acidic conditions . The exact synthesis process for “2-(1,3-Dioxolan-2-yl)-1-phenylethanone” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of dioxolane derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

Dioxolane rings can be opened under acidic or basic conditions to yield the original diol and carbonyl compounds . Other reactions may be possible depending on the specific substituents present on the dioxolane ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, dioxolane is a liquid at room temperature with a boiling point of 75-77 °C . It is soluble in water and most organic solvents .

Scientific Research Applications

Polymer Synthesis and Characterization

  • Polymer Synthesis and Degradation : A study focused on synthesizing and characterizing poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. The research involved polymerization, spectroscopic characterization, and thermal degradation analysis of the polymer. It was found that the degradation of this polymer up to 270 °C yields primarily the monomer, with side-chain decompositions occurring at higher temperatures (Coskun et al., 1998).

Chemical Reactions and Mechanisms

  • Decay of Dioxolane Salts : Another study explored the decay of 2-phenyl-1,3-dioxolane-2-ylium salts in solution, examining the influence of various anions and substituents on the rate constants of decay (Spange et al., 1990).

  • Radical Addition to Chiral Dioxinones : Research into the intermolecular addition of radicals to chiral 1,3-dioxin-4-ones revealed high facial selectivity. This study also investigated intramolecular addition of 1,3-dioxolan-2-yl radicals (Graalfs et al., 1999).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic solvents are flammable and can cause skin and eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOSDCLCONAJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306011
Record name NSC173198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-phenylethanone

CAS RN

55337-55-8
Record name NSC173198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC173198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PY Ji, YF Liu, JW Xu, WP Luo, Q Liu… - The Journal of Organic …, 2017 - ACS Publications
A novel K 2 S 2 O 8 -promoted decarboxylative cross coupling of α,β-unsaturated carboxylic acids with cyclic ethers was developed under aerobic conditions. The present protocol, …
Number of citations: 36 pubs.acs.org
H Sun, Y Zhang, F Guo, Z Zha… - The Journal of Organic …, 2012 - ACS Publications
A regioselective oxyalkylation reaction of vinylarenes with cyclic ethers was developed under the catalysis of a new heterogeneous catalyst, the diatomite-supported Mn 3 O 4 …
Number of citations: 65 pubs.acs.org

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